3-(4-Methoxy-2-methylbenzyl)piperidine
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Overview
Description
3-(4-Methoxy-2-methylbenzyl)piperidine is an organic compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxy group and a methyl group on the benzyl ring, which is attached to the piperidine moiety. It is primarily used in research and development and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-methylbenzyl)piperidine typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-2-methylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzyl ring can undergo reduction to form a cyclohexyl ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(4-Hydroxy-2-methylbenzyl)piperidine.
Reduction: 3-(4-Methoxy-2-methylcyclohexyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-2-methylbenzyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2-methylbenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the benzyl ring play a crucial role in its binding affinity and selectivity. The piperidine ring enhances its stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxybenzyl)piperidine
- 3-(2-Methylbenzyl)piperidine
- 3-(4-Hydroxy-2-methylbenzyl)piperidine
Uniqueness
3-(4-Methoxy-2-methylbenzyl)piperidine is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(4-methoxy-2-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-11-8-14(16-2)6-5-13(11)9-12-4-3-7-15-10-12/h5-6,8,12,15H,3-4,7,9-10H2,1-2H3 |
InChI Key |
NOBYHTKNTACNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC2CCCNC2 |
Origin of Product |
United States |
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